Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside

Description

Stereochemical Features

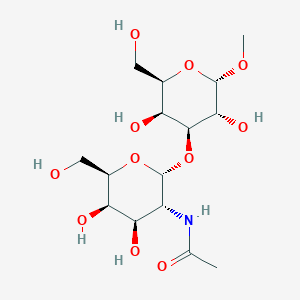

- Anomeric Configuration : Both glycosidic bonds exhibit α-configurations. The linkage between the two galactose units (C1 of the non-reducing unit to O3 of the reducing unit) is α(1→3), while the methyl group at the reducing end is α-linked to C1.

- Chair Conformations : Nuclear magnetic resonance (NMR) and computational studies suggest that both pyranose rings adopt $$ ^4C_1 $$ chair conformations, stabilized by intramolecular hydrogen bonds between the acetamido group and adjacent hydroxyls.

- Hydrogen-Bonding Network : The acetamido group participates in a hydrogen bond with the O4 hydroxyl of the reducing-end galactose, while the O6 hydroxymethyl group forms a bifurcated hydrogen bond with O2 and O3.

Table 1: Key Structural Parameters

| Feature | Detail |

|---|---|

| Molecular formula | $$ \text{C}{15}\text{H}{27}\text{NO}_{11} $$ |

| Glycosidic linkage | α-D-Galactopyranosyl-(1→3)-α-D-galactopyranoside |

| Substitutions | C2 acetamido (non-reducing unit); C1 methyl (reducing unit) |

| Anomeric configurations | α for both glycosidic bonds |

Properties

Molecular Formula |

C15H27NO11 |

|---|---|

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15+/m1/s1 |

InChI Key |

USJPBCYUZSGJII-HRFDEUMXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Benzyl and Benzylidene Protections

Benzyl groups are preferred for hydroxyl protection due to stability under acidic/basic conditions and clean removal via hydrogenolysis. Benzylidene acetals (e.g., 4,6-O-benzylidene) enable selective protection of cis-diols, simplifying subsequent functionalization.

Acetyl Groups

Acetyl protections are employed transiently during glycosylation to prevent side reactions. Deacetylation under Zemplén conditions (NaOMe/MeOH) proceeds quantitatively.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to alter its chemical structure.

Substitution: This involves the replacement of one functional group with another, typically using specific reagents and conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycosylated derivatives, while reduction can produce simpler sugar molecules .

Scientific Research Applications

Methyl 2-Acetamido-2-Deoxy-3-O-(β-D-Galactopyranosyl)-α-D-Galactopyranoside is a glycoside derivative used in glycobiology research to study carbohydrate-mediated biological processes . It is similar in structure to glycan structures found in biological systems, making it a tool for studying carbohydrate-protein interactions and cellular recognition events . Researchers use it to study the catalytic mechanisms of glycosidases and glycosyltransferases and the substrate specificity of 2,3-O-sialyltransferase . It can also be used as a precursor for synthesizing more complex glycoconjugates like glycopeptides and glycolipids through glycosylation reactions .

Scientific Research Applications

- Investigating Carbohydrate Biology: Methyl 2-Acetamido-2-Deoxy-3-O-(β-D-Galactopyranosyl)-α-D-Galactopyranoside can be incorporated into studies to explore its role in cell adhesion, signaling, and immune response modulation .

- Carbohydrate-based vaccines: It can be used in the development of carbohydrate-based vaccines by enabling the synthesis of structurally defined glycan antigens for immunological studies .

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in glycosylation processes, which are crucial for various biological functions. The molecular targets include enzymes and proteins involved in these processes, and the pathways often involve complex biochemical reactions .

Comparison with Similar Compounds

Positional Isomers: 4-O- vs. 3-O-Linkages

Compound 10 (Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside, CAS N/A):

- Key Differences: The glycosidic linkage occurs at the 4-O-position instead of 3-O. The core sugar is glucopyranoside (glucose) rather than galactopyranoside. Optical rotation: [α] +8.0° (vs. target compound’s unrecorded but expected higher α-value due to α-linkages) .

- Biological Relevance : Acts as a receptor for pneumococcal adhesion, highlighting how linkage position (4-O vs. 3-O) influences pathogen binding specificity .

Compound 11 (Methyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, CAS N/A):

- Key Differences: β-Anomeric configuration at the core glucopyranoside. Optical rotation: [α] −16°, contrasting sharply with α-linked analogs .

Functional Group Modifications: Acetamido vs. Methyl Groups

N-Acetyl-2'-O-Methyllactosamine (CAS N/A):

- Structure : Features a 2-O-methyl group on the galactose moiety and a 4-O-linkage to glucosamine.

- Synthetic Utility : Used to study glycosyltransferase activity; the methyl group enhances metabolic stability compared to the target compound’s acetamido group .

Methyl 6-O-(2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-β-D-Galactopyranoside (CAS N/A):

- 6-O-linkage instead of 3-O, altering spatial accessibility for enzyme interactions .

Branching and Multi-Substituted Analogs

Methyl 3,6-Di-O-(β-D-Galactopyranosyl)-β-D-Galactopyranoside (CAS N/A):

- Structure: Contains two β-D-galactopyranosyl units at 3-O and 6-O positions.

- Applications : Serves as a substrate for exo-β1,3-galactosidases, demonstrating how branching impacts enzymatic cleavage efficiency .

Methyl O-(2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-(1→3)-O-β-D-Galactopyranosyl-(1→3)-β-D-Galactopyranoside (CAS N/A):

- Structure : A trisaccharide with sequential 3-O-linkages.

- Synthetic Complexity : Requires multi-step protection/deprotection strategies, contrasting with the simpler disaccharide target compound .

Structural and Functional Data Table

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside, a synthetic carbohydrate, has gained attention in various fields of biomedical research due to its potential biological activities. This article delves into its biological activity, including its implications in cancer treatment, diabetes management, and anti-aging therapies.

- Molecular Formula : C₁₅H₂₇N₁O₁₁

- Molecular Weight : 397.38 g/mol

- CAS Number : 130234-67-2

- Structure : The compound features a methyl group linked to a galactopyranoside structure that is further modified with an acetamido group.

1. Cancer Treatment

Research indicates that Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside exhibits cytotoxic properties against various cancer cell lines. The compound's mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For instance, studies have shown that it can induce apoptosis in breast cancer cells by activating caspase pathways, leading to increased cell death rates compared to untreated controls .

2. Diabetes Management

The compound has been evaluated for its potential in managing diabetes. It is believed to enhance insulin sensitivity and may play a role in glucose metabolism regulation. In vitro studies suggest that it can improve glucose uptake in muscle cells, which is crucial for managing blood sugar levels . Additionally, animal studies have demonstrated a reduction in hyperglycemia when administered alongside standard diabetic treatments .

3. Anti-Aging Effects

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside has also been investigated for its anti-aging properties. It is thought to possess antioxidant activity, helping to mitigate oxidative stress associated with aging. This antioxidant capacity can reduce cellular damage and promote longevity at the cellular level .

Research Findings and Case Studies

Mechanistic Insights

The biological activities of Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-α-D-galactopyranoside can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and cytochrome c release.

- Insulin Sensitization : It enhances GLUT4 translocation to the cell membrane, facilitating glucose uptake.

- Antioxidant Activity : It scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.